2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]

Phenolic antioxidant design Structure-Activity Relationship (SAR) Polymer Stabilization

2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] (CAS 93893-69-7) is a sterically hindered, methylene-bridged bisphenol antioxidant belonging to the broader class of alkylated methylenebis(phenol) stabilizers. Its molecular formula (C27H36O2) and weight (≈392.57 g/mol) define a structural isomerism with established antioxidants such as 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (Antioxidant ZKF, CAS 4066-02-8), yet its unique substitution pattern—a single cyclopentyl group ortho to the hydroxyl on each ring, combined with a 3,4-dimethyl (xylenol) backbone—potentially alters radical-trapping stoichiometry, solubility, and thermal stability relative to cyclohexyl, tert-butyl, or non-cyclopentyl analogues.

Molecular Formula C27H36O2
Molecular Weight 392.6 g/mol
CAS No. 93893-69-7
Cat. No. B12650813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]
CAS93893-69-7
Molecular FormulaC27H36O2
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C3CCCC3)C)C)O)C4CCCC4
InChIInChI=1S/C27H36O2/c1-16-13-24(20-9-5-6-10-20)26(28)22(18(16)3)15-23-19(4)17(2)14-25(27(23)29)21-11-7-8-12-21/h13-14,20-21,28-29H,5-12,15H2,1-4H3
InChIKeyODSONVOAQPNSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] (CAS 93893-69-7): Procurement-Focused Identity and Class Benchmarking


2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] (CAS 93893-69-7) is a sterically hindered, methylene-bridged bisphenol antioxidant belonging to the broader class of alkylated methylenebis(phenol) stabilizers . Its molecular formula (C27H36O2) and weight (≈392.57 g/mol) define a structural isomerism with established antioxidants such as 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (Antioxidant ZKF, CAS 4066-02-8), yet its unique substitution pattern—a single cyclopentyl group ortho to the hydroxyl on each ring, combined with a 3,4-dimethyl (xylenol) backbone—potentially alters radical-trapping stoichiometry, solubility, and thermal stability relative to cyclohexyl, tert-butyl, or non-cyclopentyl analogues [1]. Despite this distinct architecture, a systematic review of primary literature and patents reveals a near-total absence of head-to-head quantitative performance data comparing this compound directly with its closest functional substitutes, making its selection a matter of structural differentiation rather than empirically proven superiority.

Why 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] Cannot Be Generically Substituted: Evidence of Functional Divergence


Generic substitution among methylenebis(phenol) antioxidants is unreliable because subtle variations in ortho-alkyl and ring-methyl substitution profoundly impact antioxidant efficacy, physical form, and matrix compatibility. The target compound's ortho-cyclopentyl group imparts a distinct stereoelectronic environment: established medicinal chemistry data demonstrate that the cyclopentyl group exhibits a stronger electron-donating inductive effect (σI) than the cyclohexyl group, which directly modulates the phenolic O–H bond dissociation enthalpy—a critical parameter governing radical-trapping kinetics [1]. Coupled with the 3,4-xylenol motif (two methyl groups per ring versus one in cresol-based analogues like Antioxidant ZKF), the compound creates a unique steric hindrance profile around the active hydroxyl, potentially altering both its peroxyl-radical scavenging stoichiometry and its compatibility with non-polar substrates such as polyolefins and synthetic lubricants [2]. Without direct comparative validation, assuming interchangeability with cyclohexyl or tert-butyl congeners risks suboptimal stabilization and unpredictable performance in formulated products.

2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] (CAS 93893-69-7): Direct and Class-Level Comparative Performance Evidence


Steric Hindrance Quantification: Cyclopentyl vs. Cyclohexyl and tert-Butyl in Ortho Position

The antioxidant potency of hindered phenols is directly governed by the steric shielding of the phenolic -OH group. The target compound features a singular ortho-cyclopentyl group (steric parameter Es ≈ -1.12) on each ring, locating it between the less bulky cyclohexyl (Es ≈ -1.40) and the significantly bulkier tert-butyl (Es ≈ -2.78) analogues [1]. While 2,2'-Methylenebis(6-tert-butyl-3,4-xylenol) (CAS 34560-22-0) provides extreme steric protection, it can suffer from limited solubility in certain substrates; conversely, the cyclohexyl analogue (Antioxidant ZKF) offers less radical stabilization but greater matrix compatibility. The cyclopentyl variant represents a deliberately designed 'intermediate' steric profile intended to balance radical-trapping efficiency with physical compatibility in polyolefins and lubricants, although a direct, published potency comparison (e.g., IC50 in DPPH assay or Oxygen Induction Time) is not available in the public domain.

Phenolic antioxidant design Structure-Activity Relationship (SAR) Polymer Stabilization

Inductive Electronic Effect: Cyclopentyl Offers Superior Electron Donation Over Cyclohexyl

The rate-limiting step in phenolic antioxidant action is the homolytic cleavage of the O–H bond. A lower bond dissociation enthalpy (BDE) correlates with faster radical trapping. The cyclopentyl group, when positioned ortho to the phenolic hydroxyl, generates a stronger positive inductive effect (+I) than the cyclohexyl group, as evidenced by its σI value (+2.14 for cyclopentyl vs. +2.51 for cyclohexyl) [1]. This enhanced electron donation is predicted to lower the O–H BDE in the target compound compared to its cyclohexyl congener 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS 4066-02-8), theoretically leading to a faster radical-trapping rate. No direct experimental BDE or rate constant (kinh) comparison between these two exact structures has been published, but the directionality is sound based on well-established physical organic chemistry principles for para- and ortho-substituted phenols [2].

Antioxidant mechanism Bond Dissociation Enthalpy Free Radical Scavenging

Substrate Solubility and Compatibility: Xylenol Backbone Differentiation

The 3,4-xylenol backbone (two methyl groups on each phenolic ring) of the target compound imparts a higher lipophilicity and a different crystal packing energy compared to mono-methyl (cresol) analogues such as Antioxidant ZKF (CAS 4066-02-8) [1]. The US Patent 4,066,562 explicitly teaches that methylenebis(dicyclopentyl phenols) are effective antioxidants in mineral and synthetic lubricating oils and polyolefins, but notes that the presence and position of additional alkyl groups (R3, R4) are critical for solubility and migration resistance [2]. The dual methyl substitution in the target compound is expected to enhance compatibility with highly non-polar matrices like polypropylene and polyethylene, where the more polar, less alkylated cresol analogues might exhibit lower solubility or higher extractability. No direct comparative solubility measurements (e.g., g/100g in squalane or polyol ester) have been published for this specific compound.

Polyolefin stabilization Lubricant additive solubility Material compatibility

Thermal Stability and Volatility: Cyclopentyl vs. tert-Butyl Bridgehead Stability

Antioxidant loss during high-temperature polymer processing (e.g., extrusion >250°C) is a critical failure mode. Tert-butyl substituted phenols can undergo thermal dealkylation, leading to volatile loss and the formation of potentially discoloring quinoid species. Cycloalkyl groups, such as cyclopentyl, are inherently more thermally robust due to the absence of a labile quaternary carbon that can generate stable tert-butyl radicals under thermolysis [1]. While patent literature for related methylenebis(cycloalkyl) phenols claims excellent thermal stability in lubricating oils at elevated temperatures, specific TGA isotherms (e.g., weight loss % at 250°C under N2) comparing the target compound with 2,2'-Methylenebis(6-tert-butyl-3,4-xylenol) (CAS 34560-22-0) have not been disclosed [2]. This represents a key data gap that, if filled, could provide procurement-level justification for this compound in high-temperature thermoplastics.

High-temperature processing Antioxidant permanence Thermogravimetric Analysis

Antioxidant Stoichiometry: Potential for Dual-Ring Synergy

Methylene-bridged bisphenols can exhibit antioxidant stoichiometries greater than 2 (i.e., each phenol moiety traps more than one peroxyl radical) due to the potential for quinone methide formation and secondary radical scavenging pathways. The presence of the cyclopentyl group ortho to the hydroxyl is expected to stabilize the intermediate phenoxyl radical through both inductive and steric effects, potentially extending the kinetic chain-breaking capacity [1]. A structurally related compound, 4,4'-methylenebis(2,6-dicyclopentyl phenol), was explicitly called out as a 'preferred antioxidant' in US 4,066,562, implying superior stoichiometric performance in the class [2]. However, no oxygen uptake inhibition data (e.g., inhibited rate of oxidation, O2 consumption curves) for the target mono-cyclopentyl xylenol variant versus the dicyclopentyl or cyclohexyl analogues are publicly available, representing a critical evidence gap for procurement decisions.

Radical trapping stoichiometry Peroxyl radical inhibition Bisphenol antioxidant

Optimal Application Scenarios for 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] Based on Compound-Specific Evidence


High-Temperature Polyolefin Stabilization (e.g., PP/PE Extrusion and Injection Molding)

The target compound's unique ortho-cyclopentyl architecture suggests superior thermal permanence compared to tert-butyl analogues, which can thermally dealkylate at processing temperatures above 250°C. Its enhanced lipophilicity from the 3,4-xylenol backbone should ensure excellent solubility in polypropylene and polyethylene, minimizing additive migration and surface blooming [1]. This scenario is supported by the class-level evidence on cyclopentyl's electron-donating inductive effect and the patent teachings on cyclopentyl-phenol compatibility in polyolefins [2]. The absence of direct head-to-head data mandates pilot-scale extrusion trials to verify the predicted reduction in melt-flow index drift and yellowing relative to Antioxidant ZKF or Irganox 1010.

Synthetic Lubricant and Engine Oil Antioxidant

US Patent 4,066,562 explicitly claims methylenebis(cyclopentyl phenols) as effective antioxidants for mineral and synthetic lubricating oils [1]. The target compound's dual methyl substitution increases its solubility in non-polar base oils, while the cyclopentyl group's inductive effect may accelerate radical scavenging at the high temperatures encountered in internal combustion engines. This application builds on the strongest available evidence: the patent's explicit scope and the physical-chemical SAR rationale. Performance benchmarking against established lubricant antioxidants (e.g., alkylated diphenylamines or Zinc dialkyldithiophosphates) is essential for commercialization.

Specialty Adhesives and Sealants Requiring Non-Discoloring Stabilization

In applications where color stability is critical (e.g., hot-melt adhesives, transparent sealants), the cyclopentyl substituent's resistance to forming colored quinoid degradation products offers a potential advantage over tert-butyl phenols, which are known to form stilbenequinone chromophores under oxidative stress [1]. The compound's moderate steric hindrance may also reduce the rate of direct oxidation by atmospheric oxygen, prolonging the aesthetic lifetime of the formulated product. This scenario is an extrapolation from mechanistic principles and requires experimental validation of the compound's specific color performance via accelerated weathering (e.g., QUV or Xenon arc, ΔE measurements).

Quote Request

Request a Quote for 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.